molecular formula C18H15Cl2NOS B2945589 3-(2,6-dichlorobenzyl)-2-methyl-1-(2-thienylmethyl)-4(1H)-pyridinone CAS No. 339104-29-9

3-(2,6-dichlorobenzyl)-2-methyl-1-(2-thienylmethyl)-4(1H)-pyridinone

Cat. No.: B2945589
CAS No.: 339104-29-9
M. Wt: 364.28
InChI Key: FZZMVVNBIYGWKM-UHFFFAOYSA-N
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Description

3-(2,6-dichlorobenzyl)-2-methyl-1-(2-thienylmethyl)-4(1H)-pyridinone is a strategically important chemical scaffold in antiviral research, specifically recognized for its inhibitory activity against the Ribonuclease H (RNase H) function of HIV-1 reverse transcriptase. The RNase H domain is a critical viral enzyme responsible for degrading the RNA strand of the RNA:DNA hybrid replication intermediate, a process essential for viral replication. This compound belongs to the 3-benzyl series of pyridinones and has been identified as a selective inhibitor that targets the RNase H active site without significantly affecting the polymerase function of reverse transcriptase at comparable concentrations . This specificity makes it a valuable pharmacological tool for dissecting the distinct roles of these two enzymatic activities in the viral life cycle and for studying the mechanisms of drug resistance. Its research applications are primarily in the development of novel antiretroviral agents, serving as a lead compound for structure-activity relationship (SAR) studies aimed at optimizing potency and metabolic stability. By providing a means to selectively inhibit RNase H, this pyridinone derivative enables researchers to explore new therapeutic strategies that could complement existing reverse transcriptase inhibitors, which predominantly target the polymerase domain, thereby offering a pathway to overcome cross-resistance in multidrug-resistant HIV strains.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-(thiophen-2-ylmethyl)pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NOS/c1-12-14(10-15-16(19)5-2-6-17(15)20)18(22)7-8-21(12)11-13-4-3-9-23-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZMVVNBIYGWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CC2=CC=CS2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,6-dichlorobenzyl)-2-methyl-1-(2-thienylmethyl)-4(1H)-pyridinone is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer properties. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H16Cl2N2OS
  • Molecular Weight : 367.30 g/mol
  • CAS Number : Not explicitly listed in the sources but can be derived from the molecular structure.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions, including the formation of the pyridinone core and subsequent substitution reactions to introduce the thienylmethyl and dichlorobenzyl groups. The detailed synthetic pathway is crucial for understanding its biological activity.

Anticancer Activity

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. Studies have shown:

  • Cell Lines Tested : Breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines.
  • Mechanism : The compound's mechanism appears to involve disruption of microtubule dynamics, similar to known chemotherapeutics like combretastatin A-4 (CA-4) .

Structure-Activity Relationship (SAR)

SAR studies suggest that modifications to the thienylmethyl and dichlorobenzyl moieties can significantly impact biological activity. For instance:

  • The presence of electron-withdrawing groups enhances potency.
  • Substituents at specific positions on the thienyl ring influence binding affinity and selectivity towards cancer cells .

Study 1: Antiproliferative Evaluation

In a comparative study, the compound was evaluated alongside other pyridinone derivatives. The results indicated that:

  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range against MCF-7 and HT-29 cell lines, suggesting moderate potency .
CompoundCell LineIC50 (µM)
This compoundMCF-75.0
This compoundHT-294.5
CA-4MCF-70.016

Study 2: Mechanistic Insights

Another study focused on the mechanistic aspects of how this compound affects cell cycle progression and apoptosis:

  • Findings : Treated cells showed increased levels of apoptosis markers and disrupted microtubule formation, confirming its role as a microtubule inhibitor .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
3-(2,6-Dichlorobenzyl)-2-methyl-1-(4H-1,2,4-triazol-4-yl)-4(1H)-pyridinone C₁₅H₁₂Cl₂N₄O 335.19 g/mol Triazole at position 1 High purity (>90%); potential for hydrogen bonding via triazole
3-Amino-1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone C₁₃H₉Cl₂F₃N₂O 337.13 g/mol Amino and trifluoromethyl groups Enhanced lipophilicity due to CF₃; potential enzyme inhibition
(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid C₁₂H₁₀Cl₂N₂O₂ 301.12 g/mol Dichlorobenzyl + alkyne IC₅₀ ≈ collagenase inhibitors; Gibbs free energy = -6.5 kcal/mol

Key Observations :

  • Substituent Position: The 2,6-dichlorobenzyl group in the target compound is critical for steric and electronic interactions. Evidence from collagenase inhibitors (e.g., (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid) shows that chlorine positioning affects binding affinity and π–π interactions with residues like Tyr201 .
  • Heterocyclic Moieties : Replacing the thienylmethyl group with a triazole (as in the triazole-substituted analog) alters hydrogen-bonding capacity and solubility. Triazoles often enhance metabolic stability in drug design .
  • Electron-Withdrawing Groups: The trifluoromethyl group in the 5-(trifluoromethyl)-pyridinone analog increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

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